molecular formula C16H11NO3 B12846346 4-oxo-N-phenyl-4H-chromene-3-carboxamide

4-oxo-N-phenyl-4H-chromene-3-carboxamide

Cat. No.: B12846346
M. Wt: 265.26 g/mol
InChI Key: NVUUCSMDDBUOOH-UHFFFAOYSA-N
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Description

4-oxo-N-phenyl-4H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are benzopyran derivatives known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromene core with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-4H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The initial step often involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under basic conditions to form the chromene core.

    Introduction of the Carboxamide Group: The chromene intermediate is then subjected to amidation reactions. This can be achieved by reacting the chromene with an amine, such as aniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromene core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of phenolic derivatives or quinones.

    Reduction: Formation of alcohols or reduced chromene derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-N-phenyl-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound exhibits significant pharmacological activities. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-3-carboxamide: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.

    N-phenyl-4H-chromene-3-carboxamide: Lacks the oxo group, which may affect its reactivity and interaction with biological targets.

    4-oxo-N-methyl-4H-chromene-3-carboxamide: The methyl group instead of the phenyl group can significantly change its pharmacokinetic properties.

Uniqueness

4-oxo-N-phenyl-4H-chromene-3-carboxamide stands out due to its balanced hydrophobicity and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential in drug development and industrial applications.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-oxo-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-10-13(15)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19)

InChI Key

NVUUCSMDDBUOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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